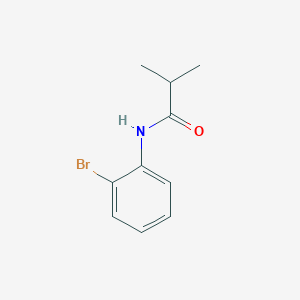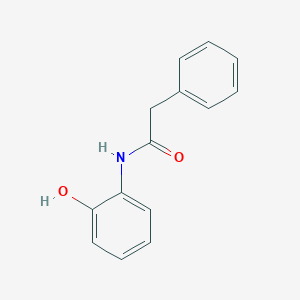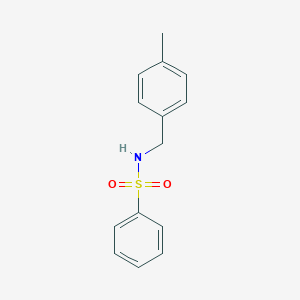
N-(4-methylbenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)benzenesulfonamide, also known as tosylamide, is a chemical compound that has been extensively used in scientific research due to its diverse applications. It is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It binds to the active site of the enzyme and forms a stable complex, thereby inhibiting the enzyme activity. This inhibition has been shown to have therapeutic implications in the treatment of various diseases, such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
N-(4-methylbenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in the eye by inhibiting the activity of carbonic anhydrase in the ciliary body. It has also been shown to have anticonvulsant activity by inhibiting the activity of carbonic anhydrase in the brain. Moreover, it has been shown to have antitumor activity by inhibiting the activity of carbonic anhydrase in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylbenzyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. Furthermore, it is relatively inexpensive compared to other reagents and can be used in large quantities. However, it has some limitations, such as its low solubility in water, which can limit its use in some experiments. Moreover, it has been shown to have some toxicity in certain cell lines, which can limit its use in some biological assays.
Zukünftige Richtungen
For research include the development of new synthetic methods, the study of its mechanism of action, the development of new derivatives, and the use of N-(4-methylbenzyl)benzenesulfonamide in combination with other drugs or therapies for the treatment of various diseases.
Synthesemethoden
N-(4-methylbenzyl)benzenesulfonamide has been synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with 4-methylbenzylamine in the presence of a base, such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or ethyl acetate, and the product is obtained through filtration and recrystallization. Other methods include the reaction of p-toluenesulfonyl chloride with 4-methylbenzenethiol in the presence of a base or the reaction of p-toluenesulfonyl chloride with 4-methylbenzyl alcohol in the presence of a base and a dehydrating agent, such as thionyl chloride or phosphorus pentoxide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)benzenesulfonamide has been extensively used in scientific research due to its diverse applications. It has been used as a reagent in organic synthesis, such as the synthesis of amides, esters, and ketones. It has also been used as a protecting group for amines and alcohols. In addition, it has been used as a ligand in metal-catalyzed reactions and as a phase-transfer catalyst in organic reactions. Moreover, it has been used as a precursor for the synthesis of biologically active compounds, such as antitumor agents, antibacterial agents, and antiviral agents.
Eigenschaften
CAS-Nummer |
839-51-0 |
|---|---|
Molekularformel |
C14H15NO2S |
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
InChI-Schlüssel |
LQIKCVXTGFSJOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







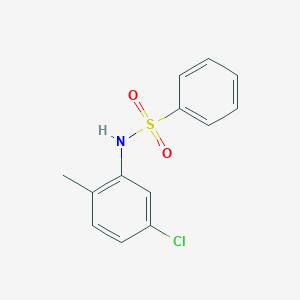
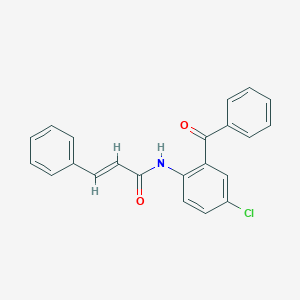

![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)

